Cas no 152459-95-5 (Imatinib)

Imatinib is a tyrosine kinase inhibitor (TKI) that selectively targets BCR-ABL fusion protein in chronic myeloid leukemia (CML) cells, effectively inhibiting proliferation and inducing apoptosis. Its key advantages include rapid onset of action, high efficacy, and minimal side effects, making it an essential treatment option for patients with CML.
Imatinib structure
Imatinib structure
商品名:Imatinib
CAS番号:152459-95-5
MF:C29H31N7O
メガワット:493.6027
MDL:MFCD05662257
CID:65274
PubChem ID:5291

Imatinib 化学的及び物理的性質

名前と識別子

    • IMATINIB
    • AKOS 91378
    • IMA-3
    • IMATINIB-D3
    • Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
    • Imatinib Mesilate
    • 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonate
    • Imatinib mesylate
    • 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-[4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL]-BENZAMIDE
    • Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
    • 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
    • Imatinib (CGP-57148B,CGP 57148,STI-571)
    • Imatinib (STI571)
    • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
    • 1iep
    • 1xbb
    • Imatinib free base
    • STI571
    • STI-571
    • UNII-BKJ8M8G5HI
    • Veenat
    • ST-1571
    • CGP057148B
    • IMatinib-D4
    • Imantinib base
    • IMATINIB 99+%
    • Cgp 57148
    • Imatinib [INN:BAN]
    • STI 571
    • Imatinib Methansulfonate
    • Imatinib(STI571)
    • CGP 57148B
    • BKJ8M8G5HI
    • 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimi
    • CGP-57148B
    • HMS3244P10
    • 152459-95-5
    • DB00619
    • Imatinib base
    • 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide; CGP 57148; Genfatinib; Imatinib, Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
    • N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
    • 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
    • HY-15463
    • SB17306
    • NSC 759854
    • HMS3244P06
    • SY028029
    • 1080014-82-9
    • Gleevec (TN) (Novartis)
    • AB00698388-11
    • SR-01000763561-4
    • Q-201231
    • BRD-K92723993-066-22-7
    • 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide methanesulfonate
    • Kinome_3724
    • Imatinib (INN)
    • D08066
    • MFCD05662257
    • AB00698388_16
    • EN300-123057
    • SR-01000763561
    • cid_5291
    • STI-571; IMATINIB
    • BI164570
    • IMATINIB [WHO-DD]
    • STI
    • AKOS000280662
    • SCHEMBL3827
    • 4-[(4-methyl-1-piperazinyl)methyl]-n[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
    • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
    • HMS3244P14
    • GTPL5687
    • NCGC00159456-05
    • MRF-0000449
    • N-[4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
    • SW197805-5
    • 4-[(4-methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
    • ST 1571
    • 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-(4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL)-BENZAMIDE
    • BENZAMIDE, 4-((4-METHYL-1-PIPERAZINYL)METHYL)-N-(4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINOPHENYL)-
    • NCGC00159456-04
    • IMATINIB [EMA EPAR]
    • Imatinib (Gleevec)
    • HMS3715P03
    • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3- pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
    • CS-0964
    • N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
    • BRD-K92723993-066-04-5
    • 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
    • NCGC00159456-01
    • NSC-743414
    • DTXSID3037125
    • 4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide
    • AB00698388-10
    • PA-5291
    • BCPP000205
    • NSC743414
    • Q177094
    • 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
    • AB00698388_15
    • alpha-(4-Methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
    • alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-toluidide
    • CCRIS 9076
    • Glamox (TN)
    • NCGC00159456-06
    • NS00009172
    • NCGC00159456-03
    • S2475
    • NCGC00159456-02
    • IMATINIB [INN]
    • AB00698388-07
    • NCGC00159456-16
    • BRD-K92723993-066-02-9
    • Imatinib, Free base
    • AC-524
    • Z1546624232
    • 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl)-benzamide
    • NCGC00159456-09
    • SDCCGSBI-0634386.P009
    • ES-0058
    • Benzamide, 4-((4-methyl)-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-
    • CCG-101289
    • NSC800772
    • IMATINIB [MI]
    • HMS2089D03
    • BRD-K92723993-001-06-7
    • Imatinib, 21
    • ST1571
    • CGP-57148
    • NSC-800772
    • SR-01000763561-6
    • EX-A063
    • BRD-K92723993-001-12-5
    • NSC-759854
    • BCP9000775
    • N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
    • 152459-95-5 (free base)
    • BCP01542
    • Gleevec(TM)
    • AB00698388-12
    • AB00698388-13
    • Imatinibum
    • imatinib-CD3
    • I0906
    • Pharmakon1600-01502276
    • 4-((4-methylpiperazin-1-yl)methyl)-n-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)benzamide
    • CHEBI:45783
    • BIDD:GT0047
    • IMATINIB [VANDF]
    • Glamox
    • HMS3656K04
    • 4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
    • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
    • Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]- (9CI)
    • NCGC00159456-07
    • CHEMBL941
    • STK617705
    • 112GI019
    • L01XE01
    • NSC 743414
    • 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
    • NSC759854
    • BDBM13530
    • 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
    • DTXCID1017125
    • Imatinib
    • MDL: MFCD05662257
    • インチ: 1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
    • InChIKey: KTUFNOKKBVMGRW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1

計算された属性

  • せいみつぶんしりょう: 493.259009g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.5
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 493.259009g/mol
  • 単一同位体質量: 493.259009g/mol
  • 水素結合トポロジー分子極性表面積: 86.3Ų
  • 重原子数: 37
  • 複雑さ: 706
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3000
  • ゆうかいてん: 207.0 to 211.0 deg-C
  • ふってん: 715.75° C
  • フラッシュポイント: No data available
  • 屈折率: 1.67
  • ようかいど: DMSO 3 mg/mL Water <1 mg/mL Ethanol <1 mg/mL
  • PSA: 86.28000
  • LogP: 4.61210
  • 酸性度係数(pKa): pKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52(at 25℃)
  • マーカー: 4902
  • かんど: 熱や空気に敏感

Imatinib セキュリティ情報

Imatinib 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Imatinib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0964-200mg
Imatinib
152459-95-5 99.54%
200mg
$66.0 2022-04-27
eNovation Chemicals LLC
D544410-25g
Imatinib
152459-95-5 95%
25g
$170 2024-07-28
eNovation Chemicals LLC
D517998-5g
IMatinib
152459-95-5 97%
5g
$265 2024-05-24
eNovation Chemicals LLC
D517998-25g
IMatinib
152459-95-5 97%
25g
$380 2024-05-24
Apollo Scientific
BIFK0025-10g
Imatinib
152459-95-5 >99%
10g
£170.00 2025-02-19
TRC
I268023-5g
Imatinib
152459-95-5
5g
$249.00 2023-05-18
abcr
AB285060-5 g
4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, 97%; .
152459-95-5 97%
5g
€86.30 2022-05-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6230-100mg
Imatinib
152459-95-5 100%
100mg
¥ 298 2023-09-07
Enamine
EN300-123057-10.0g
N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
152459-95-5 95%
10g
$35.0 2023-06-08
eNovation Chemicals LLC
K13829-25g
Imatinib (Gleevec)
152459-95-5 98%
25g
$380 2024-05-23

Imatinib 関連文献

Related Articles

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:152459-95-5)Imatinib
A809313
清らかである:99%
はかる:100g
価格 ($):184.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:152459-95-5)Imatinib
8826867
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ